Sartorypyrone A

Vue d'ensemble

Description

Synthesis Analysis

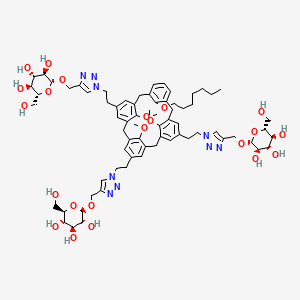

The biosynthetic pathway for sartorypyrone A was recently elucidated . Researchers developed a heterologous expression platform in Aspergillus nidulans to express previously unknown biosynthetic gene clusters (BGCs) from A. fumigatus. Through high-resolution mass spectrometry (HRESIMS), nuclear magnetic resonance (NMR), and microcrystal electron diffraction (MicroED) analyses, they identified 12 compounds produced by the cryptic BGC, including sartorypyrone A. Notably, seven of these compounds had not been previously isolated. Additionally, they expressed the polyketide synthase (PKS) gene spyA, which produces polyketide triacetic acid lactone (TAL), a potential bio-renewable platform chemical.Molecular Structure Analysis

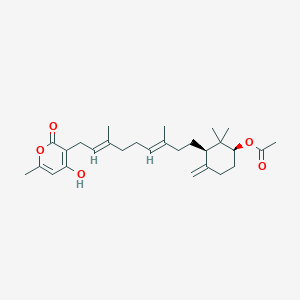

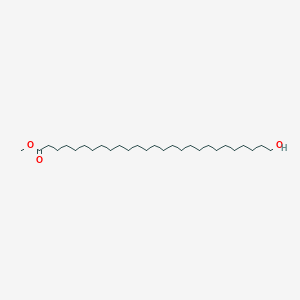

Sartorypyrone A has a pyrone core structure with additional functional groups. Its molecular formula, exact structure, and stereochemistry can be found in the original research article .Chemical Reactions Analysis

The biosynthesis of sartorypyrone A involves several enzymatic steps, including polyketide synthase (PKS)-mediated polyketide assembly, cyclization, and tailoring reactions. Detailed mechanisms are available in the research publication .Applications De Recherche Scientifique

Antibacterial and Antibiofilm Activities

Sartorypyrone A has been found to exhibit significant antibacterial activity . It has been tested against four reference strains: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . It also shows synergism with antibiotics against Gram-positive multidrug-resistant strains . In addition, it has been found to inhibit biofilm formation .

Role in Pathogenesis of Aspergillosis

Aspergillus fumigatus is a serious human pathogen causing life-threatening Aspergillosis in immunocompromised patients . Secondary metabolites like Sartorypyrone A play an important role in the pathogenesis of this disease .

Biosynthetic Pathway Elucidation

The biosynthetic pathway of Sartorypyrone A has been elucidated using a heterologous expression platform in Aspergillus nidulans . This has allowed researchers to propose a biosynthetic pathway for sartorypyrones and related natural products .

Production of Biorenewable Chemicals

The polyketide synthase (PKS) gene spyA, which is involved in the biosynthesis of Sartorypyrone A, has been found to produce the polyketide triacetic acid lactone (TAL), a potentially important biorenewable platform chemical .

Discovery of New Compounds

The study of the biosynthetic pathway of Sartorypyrone A has led to the discovery of several new compounds . Seven of these compounds had not been isolated previously .

Role in Fungal Secondary Metabolism

Sartorypyrone A is a product of fungal secondary metabolism . The study of its biosynthesis can provide insights into the complex secondary metabolomes of fungi like Aspergillus fumigatus .

Mécanisme D'action

Target of Action

Sartorypyrone A is a meroditerpene metabolite produced by the fungal species Neosartorya . It primarily targets cancer cell lines such as MCF-7 breast, NCI-H460 lung, and A375-C5 melanoma . It also exhibits activity against Gram-negative species like E. coli, P. aeruginosa, and Gram-positive S. aureus resistant strains .

Mode of Action

It is known to inhibit the growth of targeted cells . It also inhibits biofilm formation by S. aureus and B. subtilis , which suggests that it interferes with the bacterial communication system known as quorum sensing.

Biochemical Pathways

Sartorypyrone A is produced by a previously unidentified cluster of genes responsible for producing sartorypyrones . These genes, known as a biosynthetic gene cluster (BGC), are expressed in Aspergillus fumigatus . The BGC produces sartorypyrones, and the gene cluster responsible for these compounds is named the “spy BGC” (spy standing for sartorypyrones) .

Pharmacokinetics

It is soluble in ethanol, methanol, dmf, or dmso , which suggests that it may have good bioavailability

Result of Action

The result of Sartorypyrone A’s action is the inhibition of growth in targeted cells . It also reduces the mass of S. aureus and B. subtilis biofilms , indicating its potential as an anti-biofilm agent.

Propriétés

IUPAC Name |

[(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O5/c1-18(11-14-23-25(30)17-21(4)32-27(23)31)9-8-10-19(2)12-15-24-20(3)13-16-26(28(24,6)7)33-22(5)29/h10-11,17,24,26,30H,3,8-9,12-16H2,1-2,4-7H3/b18-11+,19-10+/t24-,26+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDURTFXVMLMCFA-GISJPLNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)CC=C(C)CCC=C(C)CCC2C(=C)CCC(C2(C)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)C/C=C(\C)/CC/C=C(\C)/CC[C@@H]2C(=C)CC[C@@H](C2(C)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sartorypyrone A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of Sartorypyrone A?

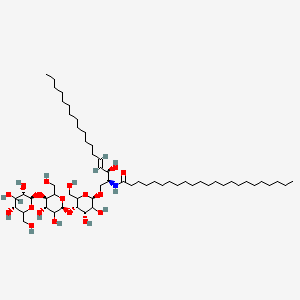

A: Sartorypyrone A is a secondary metabolite primarily isolated from various Neosartorya fungal species. This includes Neosartorya fischeri, originally found in soil in Hualien, Taiwan [], and marine-derived fungi like Neosartorya paulistensis [].

Q2: What are the notable biological activities of Sartorypyrone A?

A: Sartorypyrone A exhibits promising antimicrobial activity, particularly against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) [, ]. Additionally, it demonstrates anticancer properties [].

Q3: Has the structure of Sartorypyrone A been fully elucidated?

A: Yes, the chemical structure of Sartorypyrone A has been determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) []. Furthermore, Ozone-induced dissociation mass spectrometry (OzID-MS) has been employed to confirm the double-bond positions within its structure [].

Q4: Has the biosynthetic pathway of Sartorypyrone A been identified?

A: Research suggests that Sartorypyrone A biosynthesis is governed by a specific biosynthetic gene cluster (BGC) termed the spy BGC. This cluster has been successfully expressed in a heterologous host, Aspergillus nidulans, enabling the identification of 12 products, including seven novel compounds related to the sartorypyrone family [].

Q5: What is known about the mechanism of action of Sartorypyrone A?

A: Although specific mechanistic details remain to be fully elucidated, studies suggest that Sartorypyrone A may act as an NADH-fumarate reductase inhibitor []. Further research is needed to fully understand its interactions with biological targets and the downstream effects.

Q6: Are there any known structural analogs of Sartorypyrone A with similar activity?

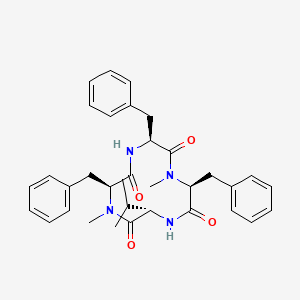

A: Yes, several compounds structurally related to Sartorypyrone A have been isolated from Neosartorya species. These include Sartorypyrone B, C, D and E [, , ]. The variations in their structures and corresponding bioactivities could be valuable for exploring structure-activity relationships.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)

![2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide](/img/structure/B3026319.png)

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026322.png)

![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide](/img/structure/B3026328.png)

![25-[[1-(3alpha)-cholest-5-en-3-yl-1H-1,2,3-triazol-4-yl]methoxy]-26,27,28-trihydroxy-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026329.png)